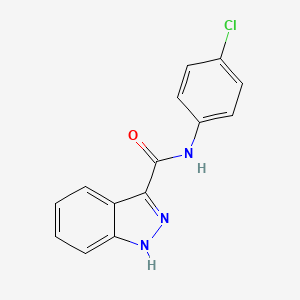

N-(4-氯苯基)-1H-吲唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

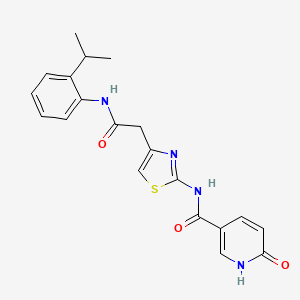

“N-(4-chlorophenyl)-1H-indazole-3-carboxamide” is a chemical compound likely containing an indazole core structure, which is a type of nitrogen-containing heterocycle . Indazoles are found in many biologically active compounds and are of interest in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for “N-(4-chlorophenyl)-1H-indazole-3-carboxamide” were not found, similar compounds often involve reactions such as esterification, hydrazination, and cyclization .Molecular Structure Analysis

The molecular structure of similar compounds often involves intermolecular interactions like C–H⋯N and π⋯π interactions . The structure is often analyzed using methods like X-ray diffraction, density functional theory (DFT), and topological atom-in-molecules analysis .Chemical Reactions Analysis

The chemical reactivity of similar compounds often involves interactions with nitrogen and hydrogen atoms . The frontier molecular orbitals are usually well separated in energy .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using methods like spectroscopy and XRD . The compound likely has a molecular weight around 155.582 Da .科学研究应用

单胺氧化酶B抑制剂

吲唑-甲酰胺类已被鉴定为单胺氧化酶B(MAO-B)的高效、选择性、竞争性和可逆抑制剂。这些化合物,包括N-(4-氯苯基)-1H-吲唑-3-甲酰胺的衍生物,在帕金森氏症等神经系统疾病的治疗中显示出有希望的应用。这些抑制剂的高选择性和效力提供了最小的副作用的治疗潜力(Tzvetkov等,2014)。此外,对这些化合物的互变异构的研究提供了对其稳定性和与酶结合位点相互作用的见解,进一步支持了它们的治疗应用(Tzvetkov等,2017)。

缓蚀

对吲唑和三唑衍生物的研究,例如3,5-双(4-甲硫基苯基)-4H-1,2,4-三唑的缓蚀研究,表明N-(4-氯苯基)-1H-吲唑-3-甲酰胺在保护金属免受腐蚀方面的潜在应用。这些化合物在酸性环境中作为有效的抑制剂,在某些情况下提供高达99%的效率,这对于金属保存和维护的工业应用非常有价值(Lagrenée等,2002)。

瞬时受体电位A1拮抗剂

作为瞬时受体电位A1(TRPA1)离子通道拮抗剂的吲唑化合物的发现和优化揭示了另一个应用领域。这些化合物通过调节TRPA1活性,在治疗炎症性疼痛方面显示出希望,展示了N-(4-氯苯基)-1H-吲唑-3-甲酰胺衍生物在疼痛管理和炎症中的潜力(Rooney等,2014)。

抗肿瘤活性

对吲唑衍生物的研究也发现了它们在癌症治疗中的潜力。例如,通向N-(2-氨基乙基)-1-(4-氯苯基)-5-甲基-1,2,3-三唑-4-甲酰胺的合成途径突出了吲唑-甲酰胺的多样化合成应用及其潜在的抗肿瘤活性(Kan,2015)。另一项对取代的3-氨基-N-苯基-1H-吲唑-1-甲酰胺的研究证明了它们对各种癌细胞系的抗增殖活性,表明N-(4-氯苯基)-1H-吲唑-3-甲酰胺衍生物在肿瘤学中的潜力(Maggio等,2011)。

安全和危害

未来方向

作用机制

Target of Action

N-(4-chlorophenyl)-1H-indazole-3-carboxamide is a complex organic compoundIt’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors could potentially be the targets of N-(4-chlorophenyl)-1H-indazole-3-carboxamide.

Mode of Action

It’s known that indole derivatives interact with their targets, leading to various biological activities . This interaction could potentially involve binding to the target receptor, leading to changes in the receptor’s activity and subsequent downstream effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that N-(4-chlorophenyl)-1H-indazole-3-carboxamide could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the compound is a small molecule , which suggests that it could potentially have good bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s possible that the compound could have various effects at the molecular and cellular level.

Action Environment

It’s known that environmental factors can influence the action of other organic compounds . These factors could potentially include temperature, pH, and the presence of other chemicals in the environment.

属性

IUPAC Name |

N-(4-chlorophenyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-9-5-7-10(8-6-9)16-14(19)13-11-3-1-2-4-12(11)17-18-13/h1-8H,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIORGRGVNLBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2467127.png)

![N-(4-acetylphenyl)-2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2467131.png)

![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2467139.png)

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2467142.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)